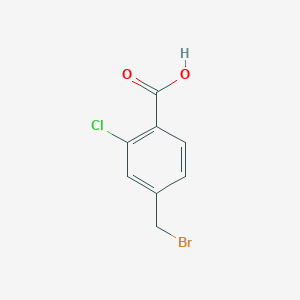

4-(Bromomethyl)-2-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-2-chlorobenzoic acid is a laboratory chemical with the CAS number 6232-88-8 . It is also known as 4-Bromomethylbenzoic acid . It is used in the chemical modification of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .

Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO2 . The exact mass is 213.962942 g/mol . The InChI string representation of its structure is InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a white to beige crystalline powder . It has a melting point range of 223-226°C . It’s soluble in water . The compound has a density of 1.5313 (rough estimate) and a refractive index of 1.5500 (estimate) .Scientific Research Applications

Halogen Bond Influence in Crystal Structures

Research by Pramanik et al. (2017) explored the influence of halogen bonds in the crystallization of isomeric compounds, including 4-bromo-2-chloro benzoic acid. This study highlighted the role of halogen bonds in stabilizing crystal structures and impacting the formation of solid solutions. These findings are significant in understanding the packing preferences in solid solutions, particularly in the context of compounds like 4-(Bromomethyl)-2-chlorobenzoic acid (Pramanik, Pavan, & Guru Row, 2017).

Synthesis of Pharmaceutical Compounds

The synthesis of dapagliflozin, an antidiabetic drug, involves the use of 5-bromo-2-chlorobenzoic acid, as described by Jie Yafei (2011). This process highlights the role of halogenated benzoic acids, such as this compound, in the synthesis of complex pharmaceutical compounds (Jie, 2011).

Fungal Metabolism of Halobenzoic Acids

A study by Fill et al. (2018) investigated the consumption of 4-bromobenzoic acid and 4-chlorobenzoic acid by the fungus Penicillium brasilianum. The research demonstrated how this fungus metabolizes these compounds to produce new brominated and chlorinated derivatives. This study provides insights into the biotransformation and detoxification pathways of halobenzoic acids in fungal systems (Fill, Pallini, Din, Jurberg, da Silva, & Rodrigues-Filho, 2018).

Degradation by Microorganisms

Alcaligenes denitrificans NTB-1, as studied by van den Tweel, Kok, and de Bont (1987), was found to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate. This organism's ability to degrade these compounds through hydrolytic dehalogenation and subsequent metabolic processes reveals the potential of microbial systems in breaking down halogenated benzoic acids, including this compound (van den Tweel, Kok, & de Bont, 1987).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(bromomethyl)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSCQDQYSNEWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)

![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)